molecular formula C15H21NO3 B1206696 4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester

4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester

Cat. No. B1206696
M. Wt: 263.33 g/mol
InChI Key: JHXUNUIAXSKPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-ethyl-1-oxobutyl)amino]benzoic acid ethyl ester is an amidobenzoic acid.

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis with OxymaPure/DIC : A study by El‐Faham et al. (2013) demonstrated the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an effective additive in the synthesis of α-ketoamide derivatives related to 4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester. This method showed superiority in terms of purity and yield compared to other techniques (El‐Faham et al., 2013).

  • Synthesis Process Improvement : Li Guo (2013) focused on improving the synthesis process of benzoic acid ethyl ester, a related compound, using benzoic acid and ethanol with a catalyst. This research provided insights into optimizing conditions for better yield and efficiency (Li Guo, 2013).

  • Structural Characterization and Synthesis : Savage et al. (2005, 2006) conducted studies on the synthesis and structural characterization of N-para-ferrocenyl and N-ortho-ferrocenyl benzoyl amino acid ethyl esters. These studies provide detailed spectroscopic and crystallographic data, enhancing understanding of the structural aspects of similar compounds (Savage et al., 2005), (Savage et al., 2006).

Potential Applications in Various Fields

  • Brønsted Acid Catalyzed Synthesis : Lee et al. (2018) developed a Brønsted acid catalyzed tandem reaction for the synthesis of α-(4-oxazolyl)amino esters. This research could have implications for the synthesis of compounds like 4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester in terms of efficiency and yield (Lee et al., 2018).

  • Enantioselective Microbial Reduction : Patel et al. (2002) explored the enantioselective microbial reduction of related compounds. This study could inform approaches to produce specific enantiomers of 4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester (Patel et al., 2002).

  • Photodimerization in Crystalline State : Hasegawa et al. (1985) investigated the photodimerization behaviors of similar compounds in the crystalline state. These findings could be relevant for understanding the photochemical properties of 4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester (Hasegawa et al., 1985).

  • Nucleophilic Substitution Reactions : Research on nucleophilic substitution reactions with chloro-thieno[2,3-d]pyrimidine can offer insights into similar reactions that may be applicable to 4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester (Gad et al., 2020).

  • Pharmacokinetics and Bioavailability : Xu et al. (2020) studied the pharmacokinetics of a related benzoic acid derivative, providing useful data on bioavailability that could be relevant for similar compounds like 4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester (Xu et al., 2020).

properties

Product Name

4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 4-(2-ethylbutanoylamino)benzoate

InChI

InChI=1S/C15H21NO3/c1-4-11(5-2)14(17)16-13-9-7-12(8-10-13)15(18)19-6-3/h7-11H,4-6H2,1-3H3,(H,16,17)

InChI Key

JHXUNUIAXSKPEP-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)OCC

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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